Sulfatinib

Description

Surufatinib is under investigation in clinical trial NCT02588170 (Phase III Study of Surufatinib in Treating Advanced Extrapancreatic Neuroendocrine Tumors).

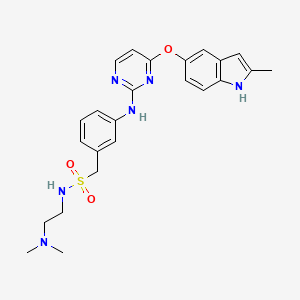

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZSNFLLYPYKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308672-74-3 | |

| Record name | Surufatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Surufatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SURUFATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfatinib: A Comprehensive Technical Guide to its Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatinib (B612014) (also known as HMPL-012) is a potent, orally available small-molecule inhibitor targeting key tyrosine kinases involved in tumor angiogenesis and immunomodulation.[1][2] It has demonstrated significant anti-tumor activity in various solid tumors, particularly neuroendocrine tumors (NETs).[2][3] This technical guide provides an in-depth overview of this compound's target profile, selectivity, and the experimental methodologies used for its characterization.

Data Presentation: Target Profile and Selectivity

This compound's primary mechanism of action involves the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[2][3] This multi-targeted approach simultaneously addresses tumor angiogenesis and the tumor immune microenvironment.

Table 1: this compound Kinase Inhibition Profile

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and selected off-target kinases. This data demonstrates the high potency of this compound for its intended targets.

| Kinase Target | IC50 (nM) | Reference |

| VEGFR1 | 2 | [3] |

| VEGFR2 | 24 | [3] |

| VEGFR3 | 1 | [3] |

| FGFR1 | 15 | [3] |

| FGFR2 | 21 | |

| FGFR3 | 28 | |

| FGFR4 | 889 | |

| CSF-1R | 4-5 | [3] |

| TrkB | 41 | [2] |

| FLT3 | 67 | [2] |

A broader kinase screening revealed high selectivity for this compound, with IC50 values greater than 150 nM for 278 other kinases.[2]

Table 2: this compound Cellular Activity

This table presents the cellular potency of this compound in inhibiting key signaling events and cellular processes.

| Cellular Assay | Cell Line | IC50 (nM) | Reference |

| VEGF-induced VEGFR2 phosphorylation | HEK293KDR | 2 | [4] |

| CSF-1-stimulated CSF-1R phosphorylation | RAW264.7 | 79 | [4] |

| VEGF/FGF-stimulated HUVEC proliferation | HUVEC | < 50 | [4] |

Gatekeeper Mutations and Resistance

Gatekeeper mutations in the ATP-binding pocket of kinases are a common mechanism of acquired resistance to tyrosine kinase inhibitors. The efficacy of this compound against gatekeeper mutations in FGFR and CSF-1R has been investigated.

-

FGFR: this compound is sensitive to FGFR gatekeeper mutations, with IC50 values > 2 µM for FGFR1 V561M, FGFR2 V564I/F, and FGFR3 V555M.

-

CSF-1R: In contrast, this compound retains remarkable inhibitory activity against the CSF-1R T663I gatekeeper mutation, with an IC50 of 4 nM. The rotational flexibility of this compound may enable it to overcome the steric hindrance imposed by this mutation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human kinases (VEGFRs, FGFRs, CSF-1R)

-

Kinase-specific substrates

-

This compound

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

Protocol:

-

Prepare serial dilutions of this compound in a suitable buffer (e.g., with ≤1% DMSO).

-

In a 384-well plate, add the kinase, the specific substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding a solution of ATP and MgCl2.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[5]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control and determine the IC50 value.

Cell-Based Receptor Phosphorylation Assay (Western Blot)

This method is used to determine the ability of this compound to inhibit the ligand-induced autophosphorylation of its target receptors in a cellular context.

Materials:

-

Cell lines expressing the target receptors (e.g., HEK293-VEGFR2, RAW264.7)

-

Cell culture medium and supplements

-

Recombinant ligands (VEGF-A, CSF-1)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-p-VEGFR2, anti-total VEGFR2, anti-p-CSF-1R, anti-total CSF-1R, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Plate the cells and allow them to adhere.

-

Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with the respective ligand (e.g., 50 ng/mL VEGF-A for 10-15 minutes) to induce receptor phosphorylation.[6]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

HUVEC Proliferation Assay

This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Materials:

-

HUVECs

-

Endothelial cell growth medium (EGM-2)

-

Recombinant growth factors (VEGF-A, bFGF)

-

This compound

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

Protocol:

-

Seed HUVECs in a 96-well plate and allow them to attach.

-

Starve the cells in a basal medium with low serum to synchronize them.

-

Treat the cells with different concentrations of this compound in the presence of a pro-angiogenic stimulus (e.g., VEGF-A or bFGF).

-

Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).

-

Add the cell proliferation reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

-

Calculate the percentage of proliferation inhibition relative to the stimulated control and determine the IC50 value.

HUVEC Tube Formation Assay

This in vitro angiogenesis assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by HUVECs.

Materials:

-

HUVECs

-

Basement membrane matrix (e.g., Matrigel)

-

Endothelial cell growth medium

-

This compound

-

96-well plates

-

Microscope

Protocol:

-

Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify.

-

Seed HUVECs onto the matrix in a medium containing various concentrations of this compound. A pro-angiogenic factor can be added to stimulate tube formation.

-

Incubate the plate for several hours (e.g., 6-18 hours) to allow for the formation of tube-like structures.

-

Visualize and capture images of the tube networks using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Tumor Xenograft Model

This animal model is used to assess the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Protocol:

-

Inject the human tumor cells subcutaneously into the flank of the mice.[7][8]

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[7][9]

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives a vehicle.

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week).[10]

-

Monitor the body weight and general health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Mandatory Visualization

Signaling Pathways

Experimental Workflow

References

- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 2. This compound, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 8. yeasenbio.com [yeasenbio.com]

- 9. Nude mouse xenograft model [bio-protocol.org]

- 10. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Sulfatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfatinib (also known as Surufatinib) is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF1R). Its multi-targeted mechanism of action allows it to simultaneously inhibit tumor angiogenesis, proliferation, and tumor-associated macrophage signaling, making it a promising agent in the treatment of various solid tumors, particularly neuroendocrine tumors. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic route for this compound, including experimental protocols for key synthetic steps.

Chemical Structure and Properties

This compound is a complex molecule featuring a substituted pyrimidine (B1678525) core linked to an indole (B1671886) moiety and a phenylmethanesulfonamide (B180765) group.

IUPAC Name: N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide[1]

Chemical Formula: C₂₄H₂₈N₆O₃S[1]

Molecular Weight: 480.6 g/mol [1]

SMILES: CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C[1]

InChI Key: TTZSNFLLYPYKIL-UHFFFAOYSA-N[1]

The structure of this compound incorporates several key pharmacophores:

-

A 2-methyl-1H-indol-5-yloxy group: This moiety is crucial for binding to the kinase domain.

-

A pyrimidin-2-ylamino linker: This connects the indole group to the central phenyl ring.

-

A phenylmethanesulfonamide group: This portion of the molecule, including the dimethylaminoethyl chain, contributes to the overall solubility and pharmacokinetic properties of the drug.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈N₆O₃S | PubChem CID: 52920501[1] |

| Molecular Weight | 480.6 g/mol | PubChem CID: 52920501[1] |

| CAS Number | 1308672-74-3 | PubChem CID: 52920501 |

| Appearance | Solid powder | MedKoo Biosciences |

| Solubility | DMSO: 96 mg/mL (199.75 mM) | Selleck Chemicals[2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final molecule. The synthesis described herein is based on the route disclosed in patent US 8,946,249 B2.

Synthesis of Key Intermediates

Experimental Protocol:

To a solution of 5-methoxy-2-methyl-1H-indole (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) cooled to -78 °C under a nitrogen atmosphere, a 1 M solution of boron tribromide (BBr₃) in DCM (3 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of water at 0 °C. The aqueous layer is basified with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes) to afford 2-methyl-1H-indol-5-ol as a solid.

This intermediate is synthesized from 3-nitrobenzyl chloride in a multi-step process involving substitution with sodium sulfite, chlorination to the sulfonyl chloride, and subsequent amidation with N,N-dimethylethane-1,2-diamine, followed by reduction of the nitro group.

Final Assembly of this compound

Step 1: Synthesis of 2-chloro-4-((2-methyl-1H-indol-5-yl)oxy)pyrimidine

2-Methyl-1H-indol-5-ol (Intermediate 1) is reacted with 2,4-dichloropyrimidine (B19661) in the presence of a suitable base, such as potassium carbonate, in an inert solvent like dimethylformamide (DMF) at an elevated temperature.

Step 2: Synthesis of N-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide

The product from Step 1 is then coupled with N-(2-(dimethylamino)ethyl)-1-(3-aminophenyl)methanesulfonamide (Intermediate 2) via a nucleophilic aromatic substitution reaction. This is typically carried out in a high-boiling point solvent such as n-butanol or dioxane, often with the addition of an acid catalyst like hydrochloric acid.

Experimental Protocol (Final Coupling Step):

A mixture of 2-chloro-4-((2-methyl-1H-indol-5-yl)oxy)pyrimidine (1 equivalent), N-(2-(dimethylamino)ethyl)-1-(3-aminophenyl)methanesulfonamide (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in 2-pentanol (B3026449) is heated to reflux for 12-18 hours. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with a suitable solvent, such as ethyl acetate or diethyl ether, and then dried under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Signaling Pathways Targeted by this compound

This compound exerts its anti-cancer effects by inhibiting multiple signaling pathways crucial for tumor growth and survival.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[3] Tumor cells often overexpress VEGF, which binds to its receptors (VEGFRs) on endothelial cells, stimulating their proliferation, migration, and survival.[3] This leads to the formation of a tumor blood supply, providing essential nutrients and oxygen for tumor growth.

This compound inhibits VEGFR-1, -2, and -3, thereby blocking the downstream signaling cascades.[1] This inhibition prevents the activation of key downstream effectors such as PLCγ, PKC, and the Ras/MAPK pathway, ultimately leading to a reduction in tumor angiogenesis.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 4. EP2264027A1 - Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide - Google Patents [patents.google.com]

Discovery and development of Sulfatinib

An In-depth Technical Guide to the Discovery and Development of Sulfatinib (B612014)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as Surufatinib, HMPL-012) is an oral, small-molecule inhibitor of receptor tyrosine kinases developed by Hutchison MediPharma.[1][2] It is designed to simultaneously target key pathways involved in tumor angiogenesis and immune evasion by potently and selectively inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[3][4][5] Preclinical studies demonstrated robust anti-tumor activity through the inhibition of angiogenesis and modulation of the tumor immune microenvironment.[4] Clinical development has shown a manageable safety profile and significant efficacy, particularly in patients with advanced neuroendocrine tumors (NETs), leading to its approval in China for this indication.[6][7] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.

Discovery and Rationale

The development of this compound was predicated on a dual-targeting strategy aimed at overcoming the limitations of therapies that solely target tumor angiogenesis.[8] While inhibitors of the VEGF pathway are established anti-cancer treatments, tumors can develop resistance by upregulating alternative pro-angiogenic pathways, such as the FGF signaling axis.[3] Furthermore, the tumor microenvironment (TME) plays a critical role in immune suppression, hindering effective anti-tumor responses.[8] Tumor-associated macrophages (TAMs), regulated by the CSF-1/CSF-1R pathway, are key drivers of this immunosuppressive TME.[3][8]

This compound was therefore designed as a novel "angio-immuno kinase inhibitor" to concurrently block these interconnected pathways.[4][5] By inhibiting VEGFR and FGFR, this compound aims to robustly shut down tumor angiogenesis.[9] Simultaneously, by inhibiting CSF-1R, it aims to reduce the population of immunosuppressive TAMs, thereby promoting an immune-permissive TME and enhancing anti-tumor immunity.[4]

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of three distinct receptor families:

-

VEGFR1, 2, and 3: Inhibition of these receptors blocks the signaling cascade initiated by VEGF, which is a master regulator of angiogenesis.[10][11] This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.[12][13]

-

FGFR1: The FGF/FGFR1 axis is another critical pathway in tumor angiogenesis, and its inhibition provides a complementary mechanism to block vessel formation.[12] It also plays a role in tumor cell proliferation and survival in certain cancer types.[14][15]

-

CSF-1R: This receptor is crucial for the differentiation, proliferation, and survival of macrophages.[14] By inhibiting CSF-1R, this compound depletes TAMs in the tumor microenvironment. This reduces immune suppression and can lead to an increase in the infiltration and activity of cytotoxic T-cells.[4]

The following diagrams illustrate the core mechanism and the signaling pathways targeted by this compound.

References

- 1. HUTCHMED - Hutchison MediPharma Limited Receives SFDA IND Approval and Begins Phase I Clinical Trial of this compound for the Treatment of Cancer [hutch-med.com]

- 2. hutch-med.com [hutch-med.com]

- 3. This compound, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. HUTCHMED - Chi-Med Presented Pre-clinical Data for Fruquintinib and this compound at the American Association for Cancer Research Annual Meeting 2017 [hutch-med.com]

- 6. HUTCHMED - Chi-Med Highlights Surufatinib Phase III Results in Neuroendocrine Tumors at ESMO 2020 and Publications in The Lancet Oncology [hutch-med.com]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. Facebook [cancer.gov]

- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorbyt.com [biorbyt.com]

- 12. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VEGF Pathway [sigmaaldrich.com]

- 14. Structural basis and selectivity of this compound binding to FGFR and CSF-1R - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FGF-2 promotes angiogenesis through a SRSF1/SRSF3/SRPK1-dependent axis that controls VEGFR1 splicing in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: In Vivo Pharmacokinetics and Pharmacodynamics of Sulfatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatinib (B612014) (also known as HMPL-012) is an orally bioavailable, small-molecule inhibitor targeting multiple receptor tyrosine kinases, primarily vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF1R). Its mechanism of action involves the inhibition of key signaling pathways that drive tumor angiogenesis and modulate the tumor immune microenvironment, making it a promising agent in the treatment of various solid tumors, particularly neuroendocrine tumors (NETs). This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from preclinical and clinical studies and detailing relevant experimental methodologies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical species and human subjects, demonstrating its suitability for oral administration.

Preclinical Pharmacokinetics

While comprehensive preclinical pharmacokinetic data in multiple species remains largely proprietary, studies in rats have been conducted to support clinical development. A study in male Sprague-Dawley rats involved the oral administration of this compound at a dose of 30 mg/kg.

Clinical Pharmacokinetics

A Phase I clinical trial (NCT02133157) in 77 Chinese patients with advanced solid tumors evaluated the pharmacokinetics of this compound following continuous oral administration. The study assessed doses ranging from 50 to 350 mg per day. Pharmacokinetic analyses revealed that this compound is rapidly absorbed, with dose-proportional increases in both maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC). No obvious drug accumulation was observed after 28 days of continuous dosing. The recommended Phase II dose was determined to be 300 mg once daily based on pharmacokinetic, safety, and efficacy data.

Table 1: Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors (Day 14, Formulation 2)

| Dose Level (mg/day) | N | Tmax (hr, median) | t1/2 (hr, mean ± SD) | Cmax (ng/mL, mean ± SD) | AUC0-24hr (ng·hr/mL, mean ± SD) |

| 200 | 3 | 2.0 | 17.1 ± 1.8 | 338.7 ± 117.2 | 3710.0 ± 1533.1 |

| 300 | 14 | 4.0 | 21.3 ± 10.2 | 536.6 ± 229.4 | 6479.9 ± 3217.1 |

| 350 | 7 | 4.0 | 23.9 ± 7.9 | 496.4 ± 204.0 | 6298.1 ± 2768.1 |

Data extracted from Xu et al., Oncotarget, 2017. Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; Cmax: Maximum plasma concentration; AUC0-24hr: Area under the plasma concentration-time curve from 0 to 24 hours.

Experimental Protocols

Bioanalytical Method for this compound Quantification in Plasma

A sensitive and reliable ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of this compound in rat plasma.

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of internal standard (lenvatinib) working solution.

-

Precipitate proteins by adding 300 µL of acetonitrile (B52724).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant for UPLC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

-

UPLC System: Waters Acquity UPLC I class system.

-

Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B) at a flow rate of 0.40 mL/min.

-

Mass Spectrometer: Waters Xevo TQS triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

This compound: m/z 480.98 → 329.02

-

Lenvatinib (IS): m/z 426.87 → 369.84

-

The method was validated for linearity, precision, accuracy, matrix effect, extraction recovery, and stability, with a lower limit of quantification (LLOQ) of 1 ng/mL.

In Vivo Tumor Models

Preclinical efficacy of this compound has been evaluated in various in vivo models, including human tumor xenografts and syngeneic mouse models.

Subcutaneous Xenograft Model (Osteosarcoma):

-

Cell Lines: Human osteosarcoma cell lines (e.g., MG63, U2OS) or mouse osteosarcoma cell line (K7M2-wt).

-

Animals: Male BALB/c nude mice (4–6 weeks old).

-

Tumor Implantation: Subcutaneous injection of a cell suspension (e.g., 5 × 10^6 cells in 100 µL) into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered orally (e.g., 2 mg/kg/day).

-

Efficacy Assessment: Tumor volumes are measured regularly (e.g., every 4 days) using the formula: Volume = 0.5 × length × width^2. At the end of the study, tumors are excised and weighed.

Orthotopic Osteosarcoma Model:

-

Cell Line: K7M2-wt cells stably expressing luciferase (K7M2-Luc).

-

Animals: Male BALB/c nude mice.

-

Tumor Implantation: Injection of K7M2-Luc cells (e.g., 2 × 10^5 cells in 20 µL) into the right tibia of each mouse.

-

Treatment: One week post-injection, mice are randomized and treated with oral this compound (e.g., 2 or 4 mg/kg/day) or vehicle.

-

Efficacy Assessment: Tumor growth can be monitored via bioluminescence imaging, and overall survival is tracked.

Pharmacodynamics

The in vivo pharmacodynamic effects of this compound are a direct consequence of its inhibitory activity on VEGFR, FGFR, and CSF1R, leading to anti-angiogenic and immunomodulatory effects.

Target Engagement and Pathway Inhibition

This compound has demonstrated potent inhibition of VEGFR, FGFR1, and CSF1R kinases with IC50 values in the low nanomolar range. In vivo, a single oral dose of this compound was shown to inhibit VEGF-stimulated VEGFR2 phosphorylation in the lung tissues of nude mice in an exposure-dependent manner.

Pharmacodynamic Biomarkers

Soluble VEGFR2 (sVEGFR2): In the Phase I clinical trial, a significant decrease in the levels of sVEGFR2 was observed after 4 weeks of treatment with this compound at daily doses of 265 mg or higher, indicating inhibition of the VEGFR2 pathway.

Fibroblast Growth Factor 23 (FGF23): Conversely, an increase in plasma FGF23 levels was noted in the same study, which is a known pharmacodynamic marker of FGFR signaling inhibition.

Anti-Angiogenic Effects

In preclinical models, this compound has been shown to decrease the expression of CD31, a marker of endothelial cells, indicating a reduction in microvessel density in tumors. It also inhibits VEGF-induced tube formation in human umbilical vein endothelial cells (HUVECs).

Effects on the Tumor Microenvironment

Through its inhibition of CSF1R, this compound can modulate the tumor immune microenvironment. In a syngeneic murine colon cancer model (CT-26), treatment with this compound resulted in a significant reduction in tumor-associated macrophages (TAMs) and an increase in CD8+ T cells within the tumor tissue.

Visualizations

Signaling Pathways

Caption: this compound inhibits VEGFR, FGFR1, and CSF1R signaling pathways.

Experimental Workflow for Preclinical In Vivo Study

Caption: Workflow for preclinical in vivo evaluation of this compound.

Logical Relationship of Dose, Exposure, and Response

Caption: Relationship between this compound dose, exposure, and clinical response.

Molecular Basis for Sulfatinib's Dual Inhibition of FGFR and CSF-1R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfatinib (B612014) is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant therapeutic potential by simultaneously targeting key drivers of tumor angiogenesis and immune evasion.[1] This technical guide delves into the molecular underpinnings of this compound's interaction with two of its primary targets: Fibroblast Growth Factor Receptor (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R). Through a comprehensive analysis of structural data, quantitative binding affinities, and the intricate signaling pathways involved, this document aims to provide a detailed understanding of this compound's mechanism of action for researchers and drug development professionals.

Introduction: The Dual Targeting Strategy of this compound

This compound is an orally active small molecule inhibitor that potently targets Vascular Endothelial Growth Factor Receptors (VEGFRs), FGFR1, and CSF-1R.[1][2] This multi-targeted approach is a promising anti-cancer strategy, as it concurrently inhibits tumor angiogenesis, a critical process for tumor growth and metastasis, and modulates the tumor microenvironment by targeting CSF-1R-dependent tumor-associated macrophages (TAMs), which play a role in immune suppression.[1][3] Understanding the precise molecular interactions between this compound and its targets is crucial for optimizing its therapeutic use and for the rational design of future kinase inhibitors.

Quantitative Analysis of this compound Binding Affinity

The inhibitory potency of this compound against FGFR and CSF-1R has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized below.

| Target | IC50 (nM) | Reference |

| FGFR1 | 15 - 34 | [4][5] |

| FGFR2 | 21 | [4] |

| FGFR3 | 28 | [4] |

| FGFR4 | 889 | [4] |

| CSF-1R | 4 - 5 | [4][5] |

| VEGFR1 | 2 | [5] |

| VEGFR2 | 24 | [5] |

| VEGFR3 | 1 | [5] |

Table 1: IC50 values of this compound for various receptor tyrosine kinases. The data highlights this compound's potent inhibition of FGFR1-3 and CSF-1R, with significantly lower potency against FGFR4.

Structural Basis of this compound-Receptor Interactions

The distinct binding modes of this compound to FGFR1 and CSF-1R have been elucidated through X-ray crystallography, revealing a remarkable conformational adaptability of the drug molecule.[4][6]

This compound Binding to FGFR1

In the complex with FGFR1, this compound binds to the active "DFG-in" conformation of the kinase domain.[4][7] The interaction is characterized by several key hydrogen bonds and hydrophobic interactions:

-

Hinge Region Interaction: The pyrimidine (B1678525) ring of this compound forms a crucial hydrogen bond with the backbone amide of a residue in the hinge region of FGFR1.[4]

-

Hydrophobic Pocket: The 2-methyl-1H-indol-5-yl group of this compound occupies a hydrophobic pocket, contributing significantly to the binding affinity and selectivity.[4][6]

This compound Binding to CSF-1R

In contrast to its binding with FGFR1, this compound stabilizes the inactive "DFG-out" conformation of the CSF-1R kinase domain.[4][8] This interaction also involves:

-

Hinge Region Interaction: Similar to its binding to FGFR1, a hydrogen bond is formed with the hinge region of CSF-1R.[4]

-

Conformational Adaptation: To accommodate the different conformation of the CSF-1R binding pocket, the indole (B1671886) group of this compound is flipped out of the hydrophobic pocket. This rotational flexibility allows this compound to effectively inhibit both kinases despite their conformational differences.[4][6]

Signaling Pathways Modulated by this compound

By inhibiting FGFR and CSF-1R, this compound effectively blocks their downstream signaling cascades, which are critical for tumor cell proliferation, survival, and immune evasion.

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF)/FGFR signaling axis is a key regulator of cell proliferation, differentiation, and angiogenesis.[9] Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways.[9][10] this compound's inhibition of FGFR blocks these pathways, leading to reduced tumor cell growth and angiogenesis.[2]

Caption: FGFR Signaling Pathway Inhibition by this compound.

CSF-1R Signaling Pathway

The Colony-Stimulating Factor 1 (CSF-1)/CSF-1R signaling pathway is crucial for the survival, proliferation, and differentiation of macrophages.[11][12] In the tumor microenvironment, activation of this pathway in TAMs promotes an immunosuppressive M2-like phenotype, which supports tumor growth and metastasis.[3] By inhibiting CSF-1R, this compound can reduce the population of M2-TAMs and potentially reprogram them to a more anti-tumor M1-like phenotype.[3]

Caption: CSF-1R Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following provides an overview of the key experimental methodologies used to elucidate the molecular basis of this compound's interaction with FGFR and CSF-1R.

Kinase Inhibition Assay

This assay is used to determine the IC50 values of this compound against the target kinases.

References

- 1. This compound, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surufatinib | C24H28N6O3S | CID 52920501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1–3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Structural basis and selectivity of this compound binding to FGFR and CSF-1R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Sulfatinib: A Dual Inhibitor of Tumor Angiogenesis and Immune Evasion

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sulfatinib (B612014) is a potent, orally available small molecule inhibitor that simultaneously targets key signaling pathways involved in tumor angiogenesis and immune evasion. By selectively inhibiting vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R), this compound presents a multifaceted approach to cancer therapy. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the core biological processes it modulates.

Introduction

The progression of solid tumors is intrinsically linked to two critical processes: angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to the growing tumor, and immune evasion, the ability of cancer cells to avoid detection and destruction by the host's immune system.[1][2][3] Traditional cancer therapies have often focused on a single aspect of tumor biology. However, the complex and adaptive nature of cancer necessitates a more integrated approach. This compound (also known as Surufatinib) is a novel tyrosine kinase inhibitor (TKI) designed to address this complexity by concurrently blocking pathways that drive both neovascularization and an immunosuppressive tumor microenvironment (TME).[3][4]

Mechanism of Action: A Tri-Targeted Approach

This compound exerts its anti-tumor effects through the potent and selective inhibition of three key receptor tyrosine kinases: VEGFRs, FGFR1, and CSF-1R.[3][5][6]

Inhibition of Tumor Angiogenesis

Tumor angiogenesis is a complex process primarily driven by signaling through the VEGF and FGF pathways.[1]

-

VEGFR Inhibition: this compound targets VEGFR1, VEGFR2, and VEGFR3.[5][6] The binding of VEGF to its receptors on endothelial cells triggers a signaling cascade that promotes their proliferation, migration, and tube formation, leading to the development of new blood vessels. By inhibiting VEGFRs, this compound effectively cuts off the tumor's blood supply, thereby impeding its growth and potential for metastasis.[3][7]

-

FGFR1 Inhibition: The FGF/FGFR1 signaling axis is another critical pathway in angiogenesis.[1] It can also contribute to tumor cell proliferation and resistance to anti-VEGF therapies.[1] this compound's inhibition of FGFR1 provides a secondary mechanism to block angiogenesis and may overcome resistance mechanisms that tumors develop against purely VEGF-targeted agents.[1]

Modulation of the Tumor Immune Microenvironment

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and immune cells. Tumors often manipulate this environment to evade immune surveillance. This compound helps to reverse this immunosuppression, primarily through the inhibition of CSF-1R.

-

CSF-1R Inhibition and Tumor-Associated Macrophages (TAMs): CSF-1R is crucial for the survival, differentiation, and function of macrophages.[8][9] Tumors often secrete CSF-1 to attract and polarize macrophages towards an M2-like phenotype.[9] These M2-polarized TAMs are immunosuppressive and promote tumor growth, angiogenesis, and metastasis.[8][9][10] By inhibiting CSF-1R, this compound reduces the infiltration of TAMs into the tumor and can repolarize them towards a pro-inflammatory, anti-tumor M1-like phenotype.[8][11][12] This shift in the macrophage population helps to restore an anti-tumor immune response within the TME.[11][13]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's potency and efficacy from various preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| VEGFR1 | 2 | [5][6] |

| VEGFR2 | 24 | [5][6] |

| VEGFR3 | 1 | [5][6] |

| FGFR1 | 15 | [5][6] |

| CSF-1R | 4 | [5][6] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 (nM) | Reference |

| VEGF-induced VEGFR2 Phosphorylation | HEK293KDR | 2 | [12] |

| CSF-1-stimulated CSF-1R Phosphorylation | RAW264.7 | 79 | [12] |

| VEGF or FGF stimulated HUVEC proliferation | HUVEC | < 50 | [12] |

Table 3: Clinical Efficacy of this compound in Neuroendocrine Tumors (Phase Ib/II)

| Parameter | Pancreatic NET (n=41) | Extra-pancreatic NET (n=40) | Overall (n=81) | Reference |

| Objective Response Rate (ORR) | 17.1% | 15.0% | 16.0% | [4] |

| Disease Control Rate (DCR) | - | - | 91.4% | [4] |

| Estimated Median PFS | 19.4 months | 13.4 months | 16.6 months | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for evaluating its effects on the tumor microenvironment.

This compound's Mechanism of Action on Angiogenesis and Immune Evasion

Caption: this compound's multi-targeted inhibition of VEGFR, FGFR1, and CSF-1R.

Experimental Workflow for Assessing Immune Cell Populations in Tumors

Caption: Workflow for analyzing tumor-infiltrating immune cells after this compound treatment.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

-

Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Protocol Outline:

-

Recombinant human kinases (VEGFRs, FGFR1, CSF-1R) are incubated with a specific substrate and ATP.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Phosphorylation Assay

-

Objective: To assess the inhibitory effect of this compound on ligand-induced receptor phosphorylation in a cellular context.

-

Principle: This assay measures the phosphorylation status of a target receptor in cells upon stimulation with its cognate ligand in the presence or absence of this compound.

-

Protocol Outline (using VEGFR2 as an example):

-

HEK293 cells stably overexpressing VEGFR2 (HEK293KDR) are seeded in multi-well plates.

-

Cells are serum-starved overnight.

-

Cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Cells are stimulated with recombinant human VEGF.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Phosphorylated and total VEGFR2 levels are analyzed by Western blotting or ELISA using specific antibodies.

-

The IC50 is determined by quantifying the inhibition of VEGF-induced phosphorylation.

-

Endothelial Cell Tube Formation Assay

-

Objective: To evaluate the effect of this compound on the in vitro angiogenic potential of endothelial cells.

-

Principle: This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures (tubes) on a basement membrane matrix in the presence of pro-angiogenic factors.[8]

-

Protocol Outline:

-

A layer of Matrigel is polymerized in the wells of a multi-well plate.

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel.

-

Cells are treated with a pro-angiogenic stimulus (e.g., VEGF) in the presence of different concentrations of this compound or a vehicle control.

-

After incubation, the formation of tube-like structures is visualized and captured using a microscope.

-

The extent of tube formation is quantified by measuring parameters such as total tube length or the number of branch points using image analysis software.[8]

-

In Vivo Tumor Xenograft and Syngeneic Models

-

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human tumor cells (xenograft) or murine tumor cells (syngeneic) are implanted into immunodeficient or immunocompetent mice, respectively. The effect of this compound on tumor growth is then monitored.

-

Protocol Outline (Syngeneic Model):

-

Immunocompetent mice (e.g., BALB/c) are inoculated with a murine cancer cell line (e.g., CT-26 colon carcinoma).

-

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound).

-

This compound is administered orally at a predetermined dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, flow cytometry).

-

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

-

Objective: To characterize and quantify the different immune cell populations within the tumor microenvironment following this compound treatment.[8][14][15]

-

Principle: Single-cell suspensions from tumors are stained with fluorescently labeled antibodies specific for various immune cell surface markers. The stained cells are then analyzed using a flow cytometer.

-

Protocol Outline:

-

Tumors from treated and control mice are harvested and mechanically and/or enzymatically dissociated into a single-cell suspension.[8]

-

Red blood cells are lysed.

-

The single-cell suspension is incubated with a cocktail of fluorescently conjugated antibodies against markers for T cells (e.g., CD3, CD4, CD8), macrophages (e.g., F4/80, CD11b), M2-like macrophages (e.g., CD206), and other relevant immune cells.[8][16]

-

Stained cells are analyzed on a flow cytometer to identify and quantify the different immune cell subsets.

-

Data is analyzed to determine the percentage and absolute numbers of various immune cell populations within the tumor.

-

Conclusion

This compound's unique ability to simultaneously inhibit key pathways in tumor angiogenesis and immune evasion makes it a promising therapeutic agent for a range of solid tumors.[1][12] Its multi-targeted mechanism of action addresses the inherent complexity of cancer biology, offering the potential for improved efficacy and the ability to overcome certain resistance mechanisms. The preclinical and clinical data gathered to date support its continued development, particularly in combination with other immunotherapies, to further enhance anti-tumor responses. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore its therapeutic potential.

References

- 1. This compound, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In pursuit of new anti-angiogenic therapies for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Surufatinib? [synapse.patsnap.com]

- 4. Updated phase II results of this compound for neuroendocrine tumours - ecancer [ecancer.org]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1–3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1–3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment [frontiersin.org]

- 10. Tumor-associated macrophages: new insights on their metabolic regulation and their influence in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1-3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analyzing the Tumor Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 15. Analyzing the Tumor Microenvironment by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Multi-faceted Inhibition of VEGFR, FGFR1, and CSF1R Kinases by Sulfatinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfatinib (B612014) (also known as Surufatinib) is a potent small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) critically involved in tumor angiogenesis, proliferation, and immune evasion. This technical guide provides a comprehensive analysis of this compound's inhibitory action on Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF1R). It details the quantitative inhibitory activity of this compound, outlines the experimental methodologies for its evaluation, and visualizes the intricate signaling pathways affected. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating the mechanism and application of this compound.

Introduction

Tumor progression is a complex process driven by a confluence of factors, including uncontrolled cell proliferation, sustained angiogenesis, and the ability of cancer cells to evade the host immune system. Receptor tyrosine kinases (RTKs) are key orchestrators of these processes, making them attractive targets for therapeutic intervention. This compound is an orally bioavailable tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity by concurrently targeting three critical RTK families: VEGFR, FGFR, and CSF1R.[1][2]

-

VEGFRs (VEGFR1, VEGFR2, VEGFR3) are pivotal in mediating the effects of VEGF, a potent pro-angiogenic factor. Inhibition of VEGFR signaling can disrupt the formation of new blood vessels, thereby limiting tumor growth and metastasis.[2][3]

-

FGFR1 , a member of the fibroblast growth factor receptor family, is implicated in cell proliferation, differentiation, and migration. Aberrant FGFR1 signaling is associated with the development and progression of various cancers.[4]

-

CSF1R plays a crucial role in the survival, proliferation, and differentiation of macrophages.[5] By inhibiting CSF1R, this compound can modulate the tumor microenvironment, particularly by targeting tumor-associated macrophages (TAMs), which often promote tumor growth and suppress anti-tumor immunity.[3][6]

This guide provides an in-depth examination of this compound's mechanism of action, focusing on its inhibitory effects on these three key kinases.

Quantitative Inhibitory Activity of this compound

This compound exhibits potent and selective inhibition of VEGFR, FGFR1, and CSF1R kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through various preclinical studies.[7][8]

| Kinase Target | IC50 (nM) - Source A[7] | IC50 (nM) - Source B[8] |

| VEGFR1 | 2 | - |

| VEGFR2 | 24 | - |

| VEGFR3 | 1 | - |

| FGFR1 | 15 | 34 |

| CSF1R | 4 | 5 |

Note: Variations in IC50 values can be attributed to different experimental conditions and assay formats.

Signaling Pathways and Mechanism of Inhibition

This compound exerts its anti-tumor effects by blocking the ATP-binding site in the intracellular kinase domain of VEGFR, FGFR1, and CSF1R. This prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.

VEGFR Signaling Pathway

VEGF binding to its receptor, primarily VEGFR2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates a signaling cascade involving key pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.

FGFR1 Signaling Pathway

Upon binding of FGF, FGFR1 dimerizes and autophosphorylates, leading to the recruitment and activation of downstream signaling molecules like FRS2 and PLCγ. This activates major signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which regulate cell proliferation, survival, and differentiation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1–3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer [mdpi.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. This compound, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1-3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Structural basis and selectivity of this compound binding to FGFR and CSF-1R - PMC [pmc.ncbi.nlm.nih.gov]

Initial safety and tolerability profile of Sulfatinib in solid tumors

An In-depth Technical Guide on the Initial Safety and Tolerability Profile of Sulfatinib in Solid Tumors

Introduction

This compound (also known as HMPL-012) is an orally administered small molecule inhibitor that targets multiple receptor tyrosine kinases.[1][2] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF1R).[1][3] By simultaneously blocking these pathways, this compound aims to inhibit tumor angiogenesis, regulate the tumor immune microenvironment, and ultimately suppress tumor growth and proliferation.[1][2][4] This guide provides a detailed overview of the initial safety, tolerability, and experimental protocols from the first-in-human, Phase I clinical trial of this compound in patients with advanced solid tumors.

Mechanism of Action: Signaling Pathways

This compound's anti-tumor activity stems from its ability to block key signaling pathways involved in tumor progression. It concurrently inhibits VEGFR, FGFR, and CSF1R pathways, which are crucial for tumor angiogenesis and immune evasion.[1] Tumors often develop resistance to anti-VEGF therapies by upregulating alternative angiogenic pathways, such as the FGF/FGFR system.[1] Furthermore, VEGFR, FGFR, and CSF1R signaling are implicated in creating an immunosuppressive tumor microenvironment.[1][4][5] By targeting these three receptors, this compound presents a multi-pronged approach to cancer therapy.

Caption: this compound inhibits VEGFR, FGFR1, and CSF1R signaling pathways.

Experimental Protocol: Phase I Study (NCT02133157)

The initial safety and tolerability of this compound were evaluated in a Phase I, open-label, dose-escalation study in Chinese patients with advanced solid tumors.[1][6][7]

Study Objectives:

-

Primary: To assess the safety and tolerability of this compound, determine the Maximum Tolerated Dose (MTD), and identify the recommended dose for Phase II studies.[1]

-

Secondary: To characterize the pharmacokinetic (PK) profile and evaluate the preliminary anti-tumor activity of this compound.[1]

Study Design: The study consisted of two main parts: a dose-escalation phase and a tumor-specific expansion phase.[1][6][8]

-

Dose-Escalation Phase: A standard 3+3 Fibonacci dose-escalation design was employed. Patients were enrolled in cohorts to receive escalating oral doses of this compound, ranging from 50 mg to 350 mg daily, in 28-day cycles.[1][8] The dose for the next cohort was determined based on the incidence of Dose-Limiting Toxicities (DLTs) in the current cohort during the first cycle.

-

Expansion Phase: Once the recommended dose was determined, additional patients with specific tumor types were enrolled to further evaluate safety and efficacy.[1]

Two different formulations of this compound were assessed during the trial: formulation 1 (5, 25, and 50 mg capsules) and formulation 2 (50 and 200 mg capsules).[1][6][8]

Caption: Workflow of the 3+3 dose-escalation study design.

Safety and Tolerability Profile

A total of 77 patients were enrolled in the Phase I study. This compound was generally well-tolerated, and the Maximum Tolerated Dose (MTD) was not reached at doses up to 350 mg per day.[1][6][8] The recommended Phase II dose (RP2D) was established at 300 mg once daily based on pharmacokinetic, safety, and efficacy data.[1][6]

Dose-Limiting Toxicities (DLTs)

DLTs were observed in a small number of patients and included events such as abnormal hepatic function, coagulation tests, and upper gastrointestinal hemorrhage.[1][6][7][8]

Table 1: Observed Dose-Limiting Toxicities

| Dose Administered | DLT Event | Grade |

|---|---|---|

| 50 mg QD (Formulation 1) | Abnormal coagulation | 3 |

| 150 mg BID (Formulation 1) | Abnormal hepatic function | 3 |

| 265 mg QD (Formulation 1) | Upper gastrointestinal hemorrhage | 3 |

| 200 mg QD (Formulation 2) | Increased ALT/AST | 3 |

Source:[1]

Treatment-Related Adverse Events (TRAEs)

The most frequently reported TRAEs were proteinuria, hypertension, and diarrhea.[1][6][7][8] The majority of TRAEs were Grade 1 or 2 in severity.

Table 2: Most Common TRAEs (≥10% Incidence) with this compound Formulation 2 (N=34)

| Adverse Event | 200 mg QD (N=7) | 300 mg QD (N=18) | 350 mg QD (N=9) | Total (N=34) |

|---|---|---|---|---|

| Any Grade n(%) | Any Grade n(%) | Any Grade n(%) | Any Grade n(%) | |

| Diarrhea | 3 (42.9) | 8 (44.4) | 8 (88.9) | 19 (55.9) |

| Proteinuria | 4 (57.1) | 12 (66.7) | 8 (88.9) | 24 (70.6) |

| Hypertension | 2 (28.6) | 11 (61.1) | 7 (77.8) | 20 (58.8) |

| Asthenia | 2 (28.6) | 4 (22.2) | 6 (66.7) | 12 (35.3) |

| Abdominal discomfort | 2 (28.6) | 3 (16.7) | 6 (66.7) | 11 (32.4) |

| Nausea | 3 (42.9) | 4 (22.2) | 2 (22.2) | 9 (26.5) |

| Abdominal distention | 1 (14.3) | 4 (22.2) | 4 (44.4) | 9 (26.5) |

| Sinus bradycardia | 0 | 4 (22.2) | 1 (11.1) | 5 (14.7) |

| Anemia | 0 | 2 (11.1) | 2 (22.2) | 4 (11.8) |

Data adapted from[8]. Note: This table represents a subset of the most common TRAEs.

Serious Adverse Events (SAEs)

Three serious adverse events were considered possibly related to this compound (formulation 1).[9] These included:

-

Grade 3 nephrotic syndrome (at 265 mg QD)

-

Grade 3 upper GI hemorrhage (at 265 mg QD)

-

Grade 3 hepatic function abnormality (at 150 mg BID)

No Grade 4 or 5 TRAEs were reported in the study.[9]

Conclusion

The initial Phase I study demonstrated that this compound has an acceptable safety and tolerability profile in patients with advanced solid tumors.[1][6] The most common treatment-related adverse events were manageable and included proteinuria, hypertension, and diarrhea.[1] Dose-limiting toxicities were infrequent, and a maximum tolerated dose was not reached.[1] Based on these findings, a recommended Phase II dose of 300 mg once daily was established, supporting further clinical investigation of this compound in various solid tumors, particularly in neuroendocrine tumors where encouraging preliminary efficacy was observed.[1][6]

References

- 1. This compound, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Synergistic Anti-Tumor Effects of this compound and Kaempferol on Pancreatic Neuroendocrine Tumors via CALCA-mediated PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1–3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1-3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

In-Depth Technical Guide to the Pharmacological Properties of Sulfatinib, a Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfatinib (also known as Surufatinib or HMPL-012) is a potent, orally available small-molecule inhibitor that targets multiple receptor tyrosine kinases crucial for tumor progression. By selectively inhibiting vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF1R), this compound exerts a dual mechanism of action: it simultaneously suppresses tumor angiogenesis and modulates the tumor immune microenvironment. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its inhibitory activity, effects on cellular processes, and preclinical efficacy. It includes detailed experimental methodologies, quantitative data summaries, and visualizations of the key signaling pathways and experimental workflows to support further research and development.

Mechanism of Action: A Dual Approach to Cancer Therapy

This compound's anti-tumor activity stems from its ability to concurrently inhibit three key kinase families involved in tumor growth, angiogenesis, and immune evasion.[1]

-

VEGFR Inhibition: By targeting VEGFR1, VEGFR2, and VEGFR3, this compound blocks the signaling cascade initiated by vascular endothelial growth factor (VEGF).[2][3] This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen.[2][4]

-

FGFR1 Inhibition: The fibroblast growth factor (FGF)/FGFR1 signaling pathway is another critical driver of angiogenesis.[3] Tumors can develop resistance to anti-VEGF therapies by upregulating the FGF/FGFR pathway.[3] this compound's inhibition of FGFR1 provides a secondary mechanism to block tumor angiogenesis and can overcome this resistance.[3]

-

CSF1R Inhibition: Colony-stimulating factor 1 receptor (CSF1R) is crucial for the survival, differentiation, and proliferation of tumor-associated macrophages (TAMs).[2][3] TAMs often exhibit an M2-polarized phenotype, which promotes tumor growth, angiogenesis, and immune suppression. By inhibiting CSF1R, this compound can reduce the infiltration of M2-TAMs in the tumor microenvironment, thereby alleviating immunosuppression and promoting an anti-tumor immune response.[2][4]

The combined inhibition of these three pathways results in a synergistic anti-tumor effect, targeting both the tumor vasculature and the immune contexture of the tumor microenvironment.

Caption: Logical relationship of this compound's dual action.

In Vitro Pharmacological Profile

Kinase Inhibition Profile

This compound is a potent inhibitor of VEGFR1, VEGFR2, VEGFR3, FGFR1, and CSF1R. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 24 |

| VEGFR3 | 1 |

| FGFR1 | 15 |

| CSF1R | 4 |

| Data sourced from preclinical studies.[5] |

Cellular Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. It also inhibits key cellular processes involved in metastasis and angiogenesis.

| Cell Line | Assay | Endpoint | Result |

| HOS, U2OS, MG63 (Osteosarcoma) | CCK8 Cell Viability | IC50 (48h) | ~2 µM |

| HUVEC | Proliferation Assay | IC50 | < 50 nM |

| HEK293KDR | VEGFR2 Phosphorylation | IC50 | 2 nM |

| RAW264.7 | CSF1R Phosphorylation | IC50 | 79 nM |

| Data compiled from published preclinical studies.[2][4] |

In Vivo Pharmacological Profile

This compound has demonstrated robust anti-tumor efficacy in a range of preclinical animal models, including both xenograft and syngeneic models.

| Model Type | Cancer Type | Key Findings |

| Xenograft (Nude Mice) | Multiple Human Cancers | Potent tumor growth inhibition; significant decrease in CD31 expression (a marker of angiogenesis). |

| Syngeneic (CT-26) | Colon Cancer | Moderate tumor growth inhibition as a single agent; increased infiltration of CD8+ T cells and reduction in TAMs. Enhanced anti-tumor effect when combined with a PD-L1 antibody. |

| Findings from preclinical animal studies.[4] |

Signaling Pathway Analysis

This compound's multi-targeted inhibition profoundly affects key downstream signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.

Caption: Key signaling pathways inhibited by this compound.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative example for determining the IC50 of a kinase inhibitor.

-

Reagents and Materials: Recombinant human kinases (VEGFR1, VEGFR2, VEGFR3, FGFR1, CSF1R), appropriate kinase-specific peptide substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), this compound serial dilutions, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer. b. In a 384-well plate, add the kinase and its specific substrate to each well. c. Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase. e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear reaction range. f. Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. g. Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Cell Viability Assay (CCK8)

-

Cell Culture: Culture osteosarcoma cell lines (e.g., HOS, U2OS, MG63) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[2]

-

Procedure: a. Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.[2] b. Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 24 or 48 hours.[2] c. Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours. d. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the log of this compound concentration.

In Vivo Syngeneic Tumor Model (CT-26)

This protocol provides a framework for evaluating the in vivo efficacy of this compound in an immunocompetent mouse model.

-

Animal Model: Use 6-8 week old female BALB/c mice.

-

Cell Line: Use the CT-26 murine colon carcinoma cell line.

-

Procedure: a. Inject 1 x 10^6 CT-26 cells subcutaneously into the flank of each mouse.[2] b. Monitor tumor growth with calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. c. Prepare this compound in a suitable vehicle for oral administration. d. Administer this compound or vehicle control orally, daily, at the desired dose. e. Measure tumor volume and body weight 2-3 times per week. f. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for CD31, CD8, and F4/80).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Analyze the expression of biomarkers in the tumor tissue to assess the effects on angiogenesis and immune cell infiltration.

Caption: A typical preclinical experimental workflow.

Conclusion

This compound is a promising multi-kinase inhibitor with a unique pharmacological profile that combines anti-angiogenic and immunomodulatory activities. Its ability to simultaneously target VEGFR, FGFR1, and CSF1R pathways provides a multi-pronged attack on tumor growth and survival. The preclinical data strongly support its continued clinical development as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies. This technical guide provides a foundational resource for researchers and clinicians working to further elucidate the therapeutic potential of this compound.

References

- 1. Surufatinib for the treatment of advanced extrapancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. Chi-Med Initiates this compound Phase II Clinical Trial in Thyroid Cancer | Technology Networks [technologynetworks.com]

- 4. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]

- 5. selleckchem.com [selleckchem.com]

Sulfatinib: A Multi-Targeted Kinase Inhibitor Reshaping the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sulfatinib (B612014) is a novel, oral small-molecule inhibitor targeting key tyrosine kinases involved in tumor angiogenesis and immune evasion: vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and colony-stimulating factor 1 receptor (CSF1R).[1][2][3][4] Preclinical and clinical studies have demonstrated its potential to modulate the tumor microenvironment (TME) by not only inhibiting the formation of new blood vessels but also by reprogramming the immune landscape from an immunosuppressive to an immune-active state. This guide provides a comprehensive overview of the impact of this compound on the various components of the TME, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Introduction: Targeting the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression, metastasis, and response to therapy.[1][5][6] Key players in the TME include tumor-associated macrophages (TAMs), regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and cancer-associated fibroblasts (CAFs), which often create an immunosuppressive shield that protects the tumor from immune attack.[1][6][7] Furthermore, aberrant angiogenesis, driven by factors like VEGF and FGF, provides tumors with the necessary nutrients and oxygen to grow and metastasize.[3] this compound's multi-targeted approach, simultaneously blocking angiogenesis and dismantling the immunosuppressive TME, presents a promising strategy in cancer therapy.[2][3][4]

Mechanism of Action: A Tri-Modal Attack

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of VEGFR, FGFR1, and CSF1R.[1][2][5] This inhibition disrupts the downstream signaling cascades that promote cell proliferation, survival, migration, and immune suppression.

Signaling Pathways Modulated by this compound

This compound's inhibitory action on its primary targets—VEGFR, FGFR1, and CSF1R—leads to the downregulation of several key downstream signaling pathways critical for tumor growth and survival.

References

- 1. Frontiers | this compound, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1–3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]